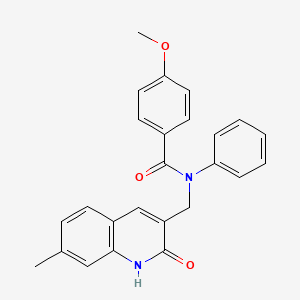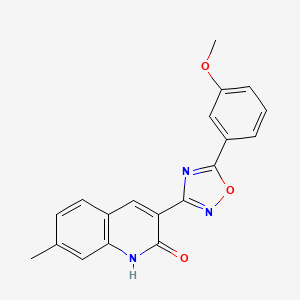
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, also known as MOQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MOQ belongs to the class of oxadiazole derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models of disease. This compound has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. This compound may also have potential as a therapeutic agent for the treatment of neurodegenerative diseases, and further studies in this area are warranted. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Conclusion
In conclusion, this compound is a promising chemical compound with a wide range of potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been shown to have neuroprotective effects. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on the development of novel derivatives, elucidation of its mechanism of action, and determination of its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves the reaction of 7-methylquinolin-2-ol with 3-methoxyphenyl hydrazine and potassium carbonate in the presence of acetonitrile. The resulting product is then treated with chloroacetyl chloride and triethylamine to yield this compound. This method has been optimized to produce high yields of this compound with good purity.
Propriétés
IUPAC Name |
3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-11-6-7-12-10-15(18(23)20-16(12)8-11)17-21-19(25-22-17)13-4-3-5-14(9-13)24-2/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPKCPTVMUUVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)

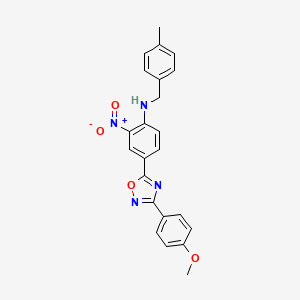

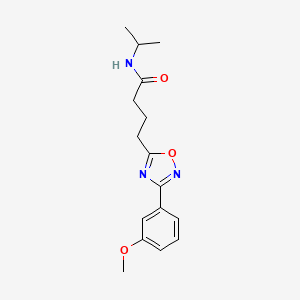

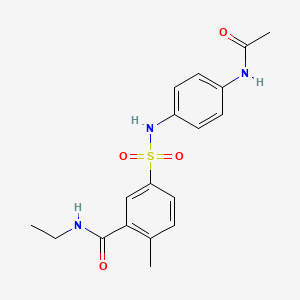
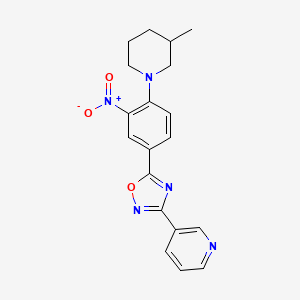
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
